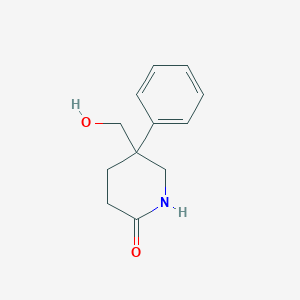

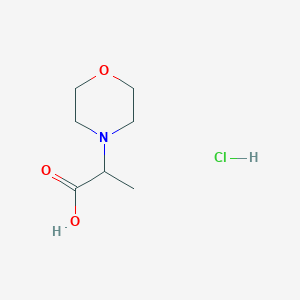

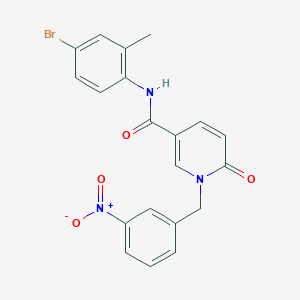

5-(Hydroxymethyl)-5-phenylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-HMF is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

The classical route for the synthesis of 5-HMF involves the acid-catalyzed poly-dehydration of 6-carbon sugars (hexoses) such as fructose . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of 5-HMF .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Chemical Reactions Analysis

The formation of 5-HMF from sugars like fructose and glucose has been studied extensively . For fructose dehydration, two main mechanisms have been suggested including a cyclic and an acyclic pathway .Physical And Chemical Properties Analysis

5-HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a density of 1.29 g/cm^3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .Mechanism of Action

Target of Action

The primary target of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one is the muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins .

Mode of Action

This compound interacts with its targets as a competitive muscarinic receptor antagonist . This means it competes with the natural ligand (acetylcholine) for the same binding site on the muscarinic receptors. By binding to these receptors, it prevents acetylcholine from exerting its effect, thus inhibiting bladder contraction and salivation which are mediated via cholinergic muscarinic receptors .

Biochemical Pathways

The compound affects the cholinergic pathway . Upon administration, it is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits an antimuscarinic activity similar to that of the parent compound and contributes significantly to the therapeutic effect . Both the parent compound and the metabolite exhibit a high specificity for muscarinic receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain solvents can protect the compound from rehydration and humins formation reactions . Furthermore, DNA hydroxymethylation, a process in which this compound might be involved, has been proposed to be a stable intermediate between methylation and demethylation and has raised questions about the functions of 5-hydroxymethylcytosine in gene regulation in cells, tissues, and organs in response to environmental exposure .

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Hydroxymethyl)-5-phenylpiperidin-2-one are currently not well-studied. Based on its structural similarity to other piperidin-2-one derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would likely depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .

Cellular Effects

The cellular effects of this compound are currently unknown. Given its structural features, it could potentially influence cell function by interacting with various cellular components. It might impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported yet. Future studies are needed to elucidate these aspects .

Metabolic Pathways

Future studies could investigate the enzymes or cofactors it interacts with and any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

5-(hydroxymethyl)-5-phenylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-12(7-6-11(15)13-8-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUULYRKQZCMHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1=O)(CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2899132.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2899141.png)

![1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899144.png)

![N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2899149.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)